2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-sulfonamide
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Overview
Description
2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-sulfonamide is a chemical compound that features a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-sulfonamide typically involves the reaction of 2-chloropyridine-3-sulfonyl chloride with 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Formation of new sulfonamide derivatives.
Oxidation Reactions: Formation of sulfonic acids.
Reduction Reactions: Formation of amines.
Scientific Research Applications
2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-nitro-6-trifluoromethylpyridine: Similar structure but with a nitro group instead of a sulfonamide group.
2-chloro-3-(trifluoromethyl)pyridine: Lacks the sulfonamide group, making it less polar and potentially less bioactive.
Uniqueness
2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-sulfonamide is unique due to the presence of both the sulfonamide and trifluoromethyl groups, which confer distinct chemical and biological properties. The sulfonamide group enhances its ability to interact with biological targets, while the trifluoromethyl group improves its stability and lipophilicity .
Properties
IUPAC Name |
2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2S/c13-11-10(5-2-6-17-11)21(19,20)18-9-4-1-3-8(7-9)12(14,15)16/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFHZICVSKVYEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(N=CC=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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